2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate typically involves the acetylation of hydroxymethyl groups on a furanone backbone. One common method involves the reaction of 5-hydroxymethyl-2-furancarboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This method offers advantages such as improved yield, reduced reaction time, and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Carboxy-2-furancarboxylic acid.
Reduction: 2-(Hydroxymethyl)-5-hydroxytetrahydrofuran-3,4-diyl diacetate.
Substitution: 2-(Aminomethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate.
Scientific Research Applications
2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving esterases.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo hydrolysis in the presence of esterases.
Mechanism of Action
The mechanism of action of 2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate primarily involves hydrolysis by esterases. The acetoxy groups are cleaved by esterases, leading to the formation of hydroxymethyl groups. This hydrolysis reaction is crucial for its applications in drug delivery, where the compound can release active pharmaceutical ingredients in a controlled manner .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethyl-2-furancarboxylic acid: A precursor in the synthesis of 2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate.
2,5-Furandicarboxylic acid: Another furan derivative with applications in polymer production.
Fluorescein diacetate: A compound with similar ester groups used in biological imaging.
Uniqueness
This compound is unique due to its dual acetoxy groups, which make it highly reactive towards esterases. This property is particularly useful in applications requiring controlled hydrolysis, such as drug delivery systems .
Properties
IUPAC Name |
(3,4-diacetyloxy-5-oxooxolan-2-yl)methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O8/c1-5(12)16-4-8-9(17-6(2)13)10(11(15)19-8)18-7(3)14/h8-10H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIILXWRHIYAEQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(=O)O1)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336863 | |
Record name | 2-[(Acetyloxy)methyl]-5-oxooxolane-3,4-diyl diacetate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394739-29-8 | |
Record name | 2-[(Acetyloxy)methyl]-5-oxooxolane-3,4-diyl diacetate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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